molecular formula C11H15ClN2 B1453062 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine CAS No. 1220030-98-7

2-Chloro-6-(2-methylpiperidin-1-yl)pyridine

Cat. No.: B1453062
CAS No.: 1220030-98-7
M. Wt: 210.7 g/mol
InChI Key: IIEMRHLFUYUCIO-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-methylpiperidin-1-yl)pyridine is a chemical compound that belongs to the class of piperidines, which are heterocyclic amines This compound is characterized by the presence of a chloro-substituted pyridine ring attached to a methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine typically involves the reaction of 6-chloro-2-pyridinecarboxaldehyde with 2-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride or lithium aluminum hydride, to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used techniques include distillation, crystallization, and chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-methylpiperidin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-6-(2-methylpiperidin-1-yl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloro-2-pyridinyl)piperazine
  • 1-(6-Chloro-2-pyridinyl)-2-ethylpiperidine
  • (6-Chloro-2-pyridinyl)methanol

Uniqueness

2-Chloro-6-(2-methylpiperidin-1-yl)pyridine is unique due to its specific structural features, such as the presence of a chloro-substituted pyridine ring and a methylpiperidine moiety. These features confer distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

2-chloro-6-(2-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c1-9-5-2-3-8-14(9)11-7-4-6-10(12)13-11/h4,6-7,9H,2-3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEMRHLFUYUCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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